

A Technical Guide to Dot1L-IN-1 TFA: A Representative Dot1L Inhibitor

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Compound of Interest		
Compound Name:	Dot1L-IN-1 TFA	
Cat. No.:	B10819861	Get Quote

Disclaimer: "**Dot1L-IN-1 TFA**" does not correspond to a specific, publicly documented chemical entity. The "IN" suggests it is an inhibitor, and "TFA" indicates it is a trifluoroacetic acid salt, a common form for purified synthetic compounds. This guide provides a comprehensive technical overview of the well-characterized and clinically investigated DOT1L inhibitor, Pinometostat (EPZ-5676), as a representative example to fulfill the query's core technical requirements for researchers, scientists, and drug development professionals.

Introduction to DOT1L and the Rationale for Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a crucial enzyme in the field of epigenetics. It is the sole known histone methyltransferase responsible for the methylation of lysine 79 on histone H3 (H3K79). This modification is broadly associated with actively transcribed genes.

In certain aggressive forms of acute leukemia, specifically those with chromosomal rearrangements of the Mixed-Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited by MLL fusion proteins to ectopic gene loci. This mislocalization leads to hypermethylation of H3K79 at these sites, driving the overexpression of key leukemogenic genes such as HOXA9 and MEIS1. This aberrant gene expression program is critical for the initiation and maintenance of the leukemic state.[1][2]

The dependence of MLL-rearranged (MLL-r) leukemias on this specific epigenetic mechanism makes DOT1L a compelling therapeutic target. Inhibition of DOT1L's catalytic activity is hypothesized to reverse the aberrant H3K79 hypermethylation, suppress the expression of oncogenic target genes, and selectively induce apoptosis and differentiation in MLL-r leukemia cells.[1][3]

Chemical and Physical Properties

Pinometostat (EPZ-5676) is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of DOT1L.[4] Its development followed the discovery of an earlier tool compound, EPZ004777.[5]



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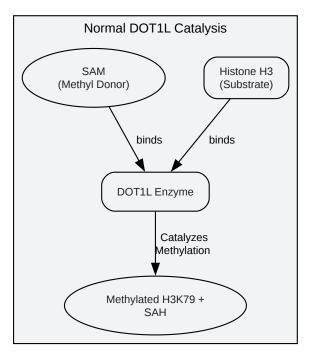
Property	Value
Compound Name	Pinometostat (EPZ-5676)
Chemical Structure	ngcontent-ng-c4139270029="" class="ng-star-inserted">
	[6]
Molecular Formula	C30H42N8O3[7]
Molecular Weight	562.71 g/mol [4][8]
CAS Number	1380288-87-8[8]
Appearance	Solid[8]
Solubility	Insoluble in H ₂ O; ≥28.15 mg/mL in DMSO; ≥50.3 mg/mL in EtOH[8][7]

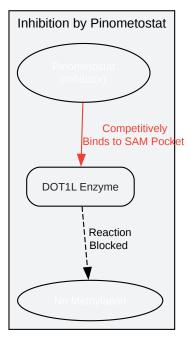
Mechanism of Action

Pinometostat functions as a competitive inhibitor of DOT1L's cofactor, S-adenosyl-L-methionine (SAM). It occupies the SAM-binding pocket within the catalytic domain of the DOT1L enzyme.[8][7] This binding prevents DOT1L from transferring a methyl group from SAM to its histone H3 substrate at lysine 79, thereby inhibiting all three methylation states (mono-, di-, and tri-methylation).[9] The reduction in H3K79 methylation at the promoter regions of MLL-fusion target genes leads to their transcriptional repression.[3]



Mechanism of DOT1L Inhibition





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Mechanism of competitive inhibition of DOT1L by Pinometostat.

Quantitative Data Summary

The following tables summarize the key quantitative data for the DOT1L inhibitors EPZ004777 and Pinometostat (EPZ-5676).

Table 2: In Vitro Enzymatic and Cellular Activity



Compound	Target	Assay Type	IC50 / Kı	Cell Line	Cellular Activity	Cellular IC₅o	Citation(s)
EPZ004777	DOT1L	Enzymatic (cell-free)	IC50: 0.4 nM	MV4-11 (MLL-AF4)	Proliferatio n	170 nM	[10][11] [12]
				MOLM-13 (MLL-AF9)	Proliferation	720 nM	[12]
Pinometosta t (EPZ- 5676)	DOT1L	Enzymatic (cell-free)	K _i : 80 pM	MV4-11 (MLL-AF4)	Proliferation	3.5 - 9 nM	[4][8][13][14]
			IC50: 0.8 nM		H3K79me2 Reduction	2.6 nM	[4][14]
				KOPN-8 (MLL-ENL)	Proliferation	71 nM	[1]

| | | | | NOMO-1 (MLL-AF9) | Proliferation | 658 nM |[1] |

Table 3: In Vitro Gene Expression Modulation by Pinometostat (EPZ-5676)

Cell Line	Target Gene	IC50 (mRNA reduction)	Citation(s)
MV4-11	НОХА9	67 nM	[15]

| MV4-11 | MEIS1 | 53 nM |[15] |

Table 4: Preclinical Pharmacokinetics (PK) of Pinometostat (EPZ-5676)

Species	Route	Terminal Half- life (t ₁ / ₂)	Clearance	Oral Bioavailability (F)	Citation(s)
Mouse	IV	1.1 h	Moderate to High	Low	[16][17]
Rat	IV	3.7 h	Moderate to High	Low	[16][17]

| Dog | IV | 13.6 h | Moderate to High | N/A |[16][17] |

Table 5: In Vivo Efficacy of Pinometostat (EPZ-5676)

Model	Dosing	Outcome	Citation(s)	
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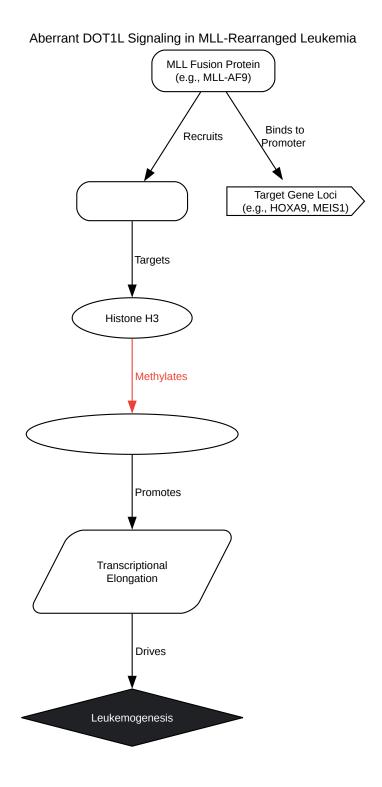
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| Rat Xenograft (MV4-11 cells) | 70.5 mg/kg/day via continuous IV infusion for 21 days | Complete tumor regressions sustained after cessation of treatment. No significant toxicity observed. |[4] |

Signaling Pathway in MLL-Rearranged Leukemia

In MLL-r leukemia, the MLL fusion protein aberrantly recruits the DOT1L enzyme complex to target gene promoters. This leads to localized H3K79 hypermethylation, which facilitates transcriptional elongation and overexpression of potent oncogenes like HOXA9 and MEIS1, ultimately driving leukemogenesis.





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Aberrant recruitment of DOT1L by MLL fusion proteins.



Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DOT1L inhibitors are provided below.

Protocol 1: DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radioactive, homogeneous assay to measure the enzymatic activity of DOT1L and determine the potency of inhibitors.

- · Reagents & Materials:
 - o Recombinant human DOT1L enzyme
 - Oligonucleosome substrate
 - S-Adenosyl-L-methionine (SAM)
 - o Anti-H3K79me2 Acceptor beads
 - Streptavidin Donor beads
 - Biotinylated anti-Histone H3 antibody
 - Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
 - Test compound (e.g., Pinometostat) serially diluted in DMSO
 - o 384-well microplates
- · Procedure:
 - Prepare a reaction mixture containing DOT1L enzyme and oligonucleosome substrate in assay buffer.
 - Add serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.
 - o Initiate the enzymatic reaction by adding SAM to all wells.
 - o Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
 - Stop the reaction by adding a solution containing the biotinylated anti-H3 antibody and the Anti-H3K79me2
 Acceptor beads.
 - o Incubate in the dark to allow for antibody-antigen binding.
 - Add Streptavidin Donor beads and incubate again in the dark.
 - Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K79 dimethylation.



· Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a fourparameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular H3K79 Dimethylation Assay (ELISA)

This protocol quantifies the level of global H3K79 dimethylation within cells following inhibitor treatment.[15]

- · Reagents & Materials:
 - MLL-rearranged leukemia cells (e.g., MV4-11)
 - Cell culture medium and supplements
 - o Test compound (e.g., Pinometostat)
 - Histone extraction buffer
 - Commercially available H3K79me2 and total Histone H3 ELISA kits[18][19]

· Procedure:

- Cell Treatment: Seed exponentially growing MV4-11 cells and treat with serial dilutions of the test compound or DMSO for a specified duration (e.g., 4 days).
- Cell Harvest: Harvest approximately 1-2 million cells per condition by centrifugation.
- Histone Extraction: Lyse the cells and extract histones according to a standard acid extraction protocol or using a commercial kit.
- Quantification: Determine the protein concentration of the histone extracts.
- · ELISA:
 - Perform two separate ELISAs: one to quantify H3K79me2 and another to quantify total histone H3.
 - Follow the manufacturer's protocol, which typically involves coating the plate with histone extract, incubating
 with specific primary and secondary antibodies, and developing a colorimetric or fluorometric signal.
- Data Normalization: For each sample, normalize the H3K79me2 signal to the total histone H3 signal. This
 accounts for any differences in the amount of histone loaded per well.
- · Data Analysis:



- Calculate the percent reduction in normalized H3K79me2 levels for each treatment condition relative to the DMSO control.
- Determine the cellular IC₅₀ for H3K79me2 inhibition by plotting the percent reduction against inhibitor concentration.

Protocol 3: Target Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1, after inhibitor treatment. [5][15]

- · Reagents & Materials:
 - o Treated cells from Protocol 2
 - RNA extraction kit (e.g., RNeasy Kit)
 - o Reverse transcription kit for cDNA synthesis
 - o qPCR master mix (e.g., SYBR Green)
 - Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, B2M)
- · Procedure:
 - RNA Extraction: Extract total RNA from cells treated with the inhibitor or DMSO for an appropriate time (e.g., 6-8 days).
 - RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
 - cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA using a reverse transcriptase.
 - o gPCR:
 - Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene for each sample.
 - Run the qPCR plate on a real-time PCR instrument.
- Data Analysis:
 - Use the ΔΔCt method to calculate the relative expression of target genes.
 - \circ Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for the same sample (Δ Ct).
 - Calculate the fold change in gene expression for treated samples relative to the DMSO control (ΔΔCt).
 - o Determine the IC₅o for mRNA reduction by plotting fold change against inhibitor concentration.



Protocol 4: In Vivo Xenograft Efficacy Study

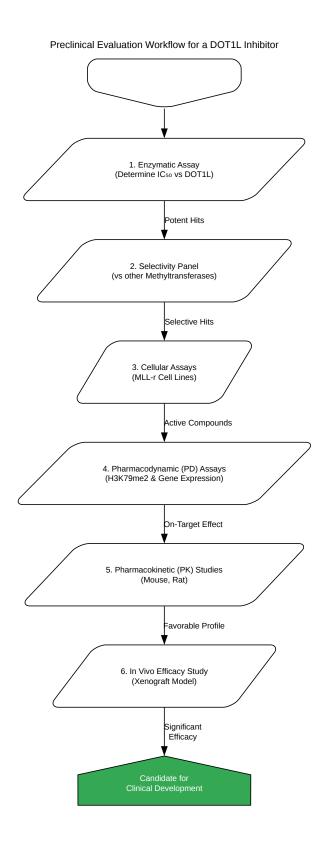
This protocol outlines a typical animal study to evaluate the anti-tumor activity of a DOT1L inhibitor.[4]

- · Materials:
 - Immunocompromised rodents (e.g., nude rats or mice)
 - MLL-rearranged leukemia cells (e.g., MV4-11)
 - Matrigel (or similar)
 - Test compound formulated for in vivo administration (e.g., continuous intravenous infusion)
 - · Vehicle control solution
 - · Calipers for tumor measurement
- · Procedure:
 - Tumor Implantation: Subcutaneously implant a mixture of MV4-11 cells and Matrigel into the flank of each animal.
 - Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
 - Treatment Administration: Administer the test compound or vehicle according to the planned schedule. For Pinometostat, this is often a continuous intravenous infusion via an osmotic pump for a period like 21 days.
 - · Monitoring:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health status regularly as indicators of toxicity.
 - Study Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or for a predefined period after treatment cessation to monitor for tumor regrowth.
- · Data Analysis:
 - Plot the mean tumor volume for each group over time.
 - Analyze for statistically significant differences in tumor growth between the treated and control groups.
 - Assess treatment-related toxicity by monitoring changes in body weight and clinical observations.

Preclinical Evaluation Workflow



The preclinical development of a DOT1L inhibitor follows a structured workflow, from initial discovery to in vivo validation.



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Workflow for preclinical evaluation of a DOT1L inhibitor.

Conclusion

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DOT1L is a clinically validated therapeutic target for the treatment of MLL-rearranged leukemias. Inhibitors like Pinometostat (EPZ-5676) have demonstrated the viability of this approach by selectively targeting the underlying epigenetic machinery that drives this aggressive cancer. Through potent and specific inhibition of DOT1L's methyltransferase activity, these compounds reverse the aberrant H3K79 hypermethylation, suppress leukemogenic gene expression, and induce selective killing of MLL-r cells. While single-agent efficacy has been modest in clinical trials, these foundational studies provide a strong rationale for future development and combination therapies targeting this critical epigenetic pathway.

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